![molecular formula C26H19N3O2 B2952597 N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide CAS No. 307338-91-6](/img/structure/B2952597.png)
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide
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Description
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with formic acid or the equivalent trimethyl orthoformate . Modifications in the position 2 and 5 of the molecule provide a number of active drugs .Molecular Structure Analysis
Benzimidazole derivatives are characterized by a planar benzimidazole core . In the crystal, it is arranged in parallel planes, stabilized by π-π interactions and hydrogen bonds .Scientific Research Applications
Organic Electronics
Compounds with benzimidazole structures have been used as air-stable n-type dopants for organic thin film transistors (OTFTs), solar cells (OPVs), and other electronic devices .
Antioxidant Activity
Benzimidazole derivatives have been synthesized and evaluated for antioxidant activity, which is crucial in combating oxidative stress-related diseases .
Crystallography
Benzodiazole-related compounds have been studied for their crystallographic properties, which can be important in understanding molecular interactions and drug design .
Biological Evaluation
Similar compounds have been designed, synthesized, and biologically evaluated for various therapeutic potentials .
properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19N3O2/c30-26(18-14-16-20(17-15-18)31-19-8-2-1-3-9-19)29-22-11-5-4-10-21(22)25-27-23-12-6-7-13-24(23)28-25/h1-17H,(H,27,28)(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAIXVGCLLSGJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-4-phenoxybenzamide |
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